![molecular formula C19H17N3O3 B2935915 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1334370-20-5](/img/structure/B2935915.png)
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Overview
Description
The compound contains several functional groups including a benzo[d]imidazole, azetidine, and dihydrobenzo[b][1,4]dioxin. These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions, nucleophilic substitutions, or cycloadditions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. These rings can participate in pi stacking interactions and hydrogen bonding, which can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich nitrogen atoms in the benzo[d]imidazole and azetidine rings. These could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Scientific Research Applications
Antitumor Activity
This compound has shown potential in in vitro antitumor assays , exhibiting moderate to high inhibitory activities against various tumor cell lines such as HepG2, SK-OV-3, NCI-H460, and BEL-7404. It also displayed lower cytotoxicities against normal cell lines compared to traditional treatments .
Synthesis of Conjugates
The compound has been used in the synthesis of new conjugates evaluated for their antiproliferative activity on human cancer cell lines including prostate, lung, cervical, and breast cancers .
Therapeutic Potential
Research includes the synthesis of imidazole-containing compounds with this structure, evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Controllable Synthesis
The compound is involved in the controllable synthesis processes, such as the preparation of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene .
Design and Synthesis of Analogues
It has been used in the design and synthesis of novel analogues like benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3] oxazine analogues .
Mechanism of Action
Target of Action
The primary target of this compound is the tubulin protein . Tubulin is a globular protein that polymerizes into microtubules, which are a key component of the cell’s cytoskeleton and play crucial roles in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with its target by inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell division pathway . Microtubules are integral to the formation of the mitotic spindle, which is necessary for cell division. By inhibiting tubulin polymerization, the compound disrupts this process, leading to cell cycle arrest .
Pharmacokinetics
It’s worth noting that the compound’ssolubility , metabolism , and distribution within the body would significantly impact its bioavailability and efficacy .
Result of Action
The compound’s action results in significant cytotoxicity . By inhibiting tubulin polymerization and disrupting cell division, the compound induces cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors such as pH , temperature , and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s interaction with its target could be affected by the pH of the cellular environment, while temperature could impact the compound’s stability .
Future Directions
properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19(17-11-24-15-7-3-4-8-16(15)25-17)22-9-12(10-22)18-20-13-5-1-2-6-14(13)21-18/h1-8,12,17H,9-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFRYMXMYQDKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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